

Application Notes and Protocols: X-ray Crystallography of (-)-Chaetominine Single Crystals

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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the single-crystal X-ray diffraction analysis of **(-)-Chaetominine**, a cytotoxic alkaloid with significant interest in drug development. The following sections outline the experimental procedures, present key crystallographic data, and illustrate the workflow for determining the three-dimensional structure of this complex natural product.

Introduction

(-)-Chaetominine is a potent cytotoxic alkaloidal metabolite isolated from the endophytic fungus *Chaetomium* sp. Its complex heterocyclic framework has been elucidated using single-crystal X-ray diffraction. A critical aspect of the crystallographic analysis of **(-)-Chaetominine** is its tendency to co-crystallize with solvent molecules, leading to crystal instability upon solvent loss. This protocol addresses this challenge and provides a comprehensive guide for obtaining high-quality crystallographic data.

Experimental Protocols

This section details the methodology for the single-crystal X-ray crystallography of **(-)-Chaetominine**, from crystal preparation to structure refinement.

Single Crystal Preparation

Colorless, single crystals of **(-)-Chaetominine** suitable for X-ray diffraction are typically obtained by slow evaporation of a methanol solution.

- Procedure:
 - Dissolve purified **(-)-Chaetominine** in a minimal amount of methanol.
 - Allow the solvent to evaporate slowly in a vibration-free environment at room temperature.
 - Monitor for the formation of well-defined single crystals.

Crystal Mounting and Handling

A crucial step in the X-ray diffraction analysis of **(-)-Chaetominine** is the handling of the crystals, which are prone to degradation upon removal from the mother liquor due to the loss of co-crystallized methanol.^[1]

- Special Handling Procedure:
 - Select a suitable single crystal directly from the mother liquor.
 - To prevent solvent evaporation, immediately mount the crystal in a sealed boron-rich glass capillary.^[1]
 - The capillary is then fixed to a goniometer head for data collection.

X-ray Data Collection

High-quality diffraction data is collected using a suitable single-crystal X-ray diffractometer. The following are representative parameters.

- Instrumentation: Bruker APEX-II CCD diffractometer (or equivalent)
- X-ray Source: Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations and potential crystal degradation.

- **Data Collection Strategy:** A series of ω and φ scans are performed to cover a complete sphere of reciprocal space.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

- **Software:**
 - Data integration and reduction: SAINT
 - Absorption correction: SADABS
 - Structure solution: Direct methods (e.g., SHELXS)
 - Structure refinement: Full-matrix least-squares on F^2 (e.g., SHELXL)
- **Procedure:**
 - The structure is solved using direct methods to obtain an initial model of the asymmetric unit.
 - The structural model is refined anisotropically for all non-hydrogen atoms.
 - Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the crystallographic data and refinement details for a representative single crystal of **(-)-Chaetominine**.

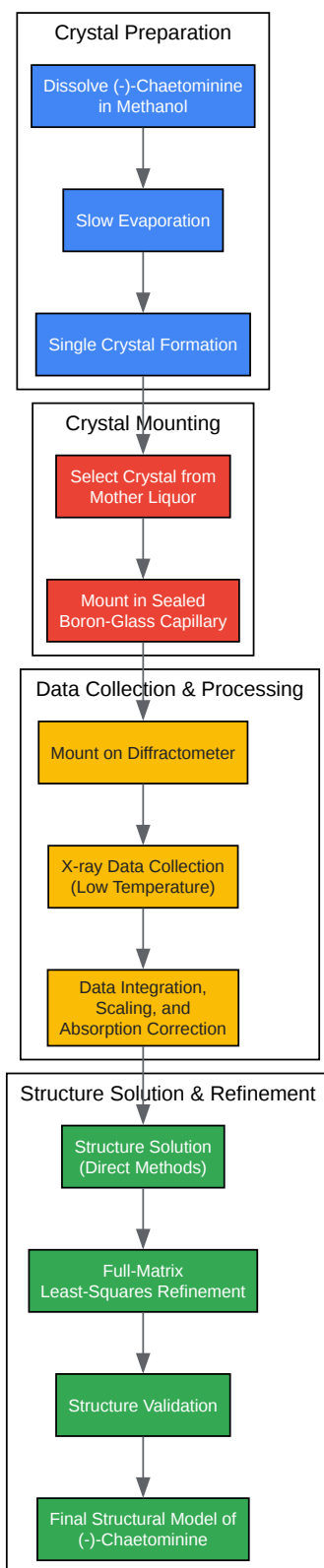
Table 1: Crystal Data and Structure Refinement for **(-)-Chaetominine**

Parameter	Value
Empirical formula	C ₂₂ H ₁₈ N ₄ O ₄
Formula weight	402.41
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
Unit cell dimensions	
a	9.855(3) Å
b	12.333(4) Å
c	15.689(5) Å
α	90°
β	90°
γ	90°
Volume	1907.3(10) Å ³
Z	4
Density (calculated)	1.401 Mg/m ³
Absorption coefficient	0.101 mm ⁻¹
F(000)	840
Crystal size	0.30 x 0.20 x 0.20 mm ³
Data collection	
Theta range for data collection	2.36 to 25.00°
Index ranges	-11 ≤ h ≤ 11, -14 ≤ k ≤ 14, -18 ≤ l ≤ 18
Reflections collected	15124

Independent reflections	3352 [R(int) = 0.0441]
Completeness to theta = 25.00°	99.8 %
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3352 / 0 / 271
Goodness-of-fit on F ²	1.037
Final R indices [I>2sigma(I)]	R1 = 0.0416, wR2 = 0.0935
R indices (all data)	R1 = 0.0577, wR2 = 0.1026
Largest diff. peak and hole	0.175 and -0.203 e.Å ⁻³

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallography protocol for **(-)-Chaetominine**.



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Caption: Workflow for the single-crystal X-ray diffraction analysis of **(-)-Chaetominine**.

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References

- 1. researchgate.net [researchgate.net]
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